molecular formula C27H59NO6P+ B132526 3-Octadecyloxy-2-methoxypropylphosphonocholine

3-Octadecyloxy-2-methoxypropylphosphonocholine

Cat. No.: B132526
M. Wt: 524.7 g/mol
InChI Key: MHFRGQHAERHWKZ-UHFFFAOYSA-O
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Description

SDZ-62-826 is a synthetic peptide developed by Novartis Pharma AG. It is classified as a cell adhesion molecules inhibitor and immunomodulator. The compound was initially researched for its potential therapeutic applications in treating neoplasms (tumors). its development was discontinued at the preclinical stage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SDZ-62-826 involves the formation of a synthetic peptide. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Generally, the synthesis of such peptides involves solid-phase peptide synthesis (SPPS) techniques, which include the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of synthetic peptides like SDZ-62-826 would involve scaling up the SPPS process. This includes optimizing the reaction conditions to ensure high yield and purity of the final product. The process would also involve purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired peptide from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

SDZ-62-826, being a synthetic peptide, can undergo various chemical reactions, including:

    Oxidation: Peptides can be oxidized at methionine and cysteine residues.

    Reduction: Disulfide bonds in peptides can be reduced to thiol groups.

    Substitution: Amino acid residues in peptides can undergo substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Substitution reactions can be facilitated by reagents like N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt).

Major Products Formed

The major products formed from these reactions depend on the specific amino acid residues involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .

Scientific Research Applications

SDZ-62-826 has been primarily researched for its potential applications in treating neoplasms. As a cell adhesion molecules inhibitor and immunomodulator, it was investigated for its ability to interfere with cell adhesion processes and modulate immune responses. This makes it a candidate for cancer therapy, where inhibiting cell adhesion can prevent tumor metastasis and modulating the immune system can enhance anti-tumor responses .

Mechanism of Action

SDZ-62-826 exerts its effects by inhibiting cell adhesion molecules and modulating immune responses. The exact molecular targets and pathways involved are not fully disclosed. it is known to interfere with cell adhesion processes, which are crucial for tumor cell metastasis. Additionally, as an immunomodulator, it can influence various immune pathways to enhance the body’s ability to fight tumors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SDZ-62-826 is unique in its specific combination of cell adhesion inhibition and immunomodulation. While other compounds like SDZ-62-434 and edelfosine share some similar properties, SDZ-62-826’s specific peptide structure and its effects on cell adhesion molecules set it apart .

Properties

Molecular Formula

C27H59NO6P+

Molecular Weight

524.7 g/mol

IUPAC Name

2-[hydroxy-(2-methoxy-3-octadecoxypropoxy)phosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3/p+1

InChI Key

MHFRGQHAERHWKZ-UHFFFAOYSA-O

SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)OC

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)OC

Synonyms

3-octadecyloxy-2-methoxypropylphosphonocholine
3-ODO-2-MPPC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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